![molecular formula C21H28N2O6S B2778886 ethyl 2-[(tert-butoxycarbonyl)amino]-3-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]sulfanyl}propanoate CAS No. 1026783-01-6](/img/structure/B2778886.png)
ethyl 2-[(tert-butoxycarbonyl)amino]-3-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]sulfanyl}propanoate
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Overview
Description
The compound “ethyl 2-[(tert-butoxycarbonyl)amino]-3-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]sulfanyl}propanoate” is a complex organic molecule. It contains an ethyl ester group, a tert-butoxycarbonyl (Boc) protected amino group, a propylsulfanyl group, and a 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl group .
Scientific Research Applications
Synthesis and Chemical Transformations
Ethyl 2-[(tert-butoxycarbonyl)amino]-3-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]sulfanyl}propanoate and related compounds have been extensively studied in synthetic chemistry. For instance, Bevk et al. (2001) detailed the synthesis and transformation of ethyl (Z)-2-(2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)-3-(dimethylamino)propenoate, a compound closely related to the one , demonstrating its conversion to various amino-substituted products and its reactions with different nucleophiles (Bevk et al., 2001). Additionally, Rossi et al. (2007) studied the reactions of 4-ethoxycarbonyl-3-methyl-1-tert-butoxycarbonyl-1,2-diaza-1,3-diene with enamines, which can be related to the chemical structure , highlighting the synthesis of various compounds like pyridazines and pyrroles (Rossi et al., 2007).
Crystallography and Physical Characterization
The study of crystal structures and physical properties is also significant in the research of these compounds. Ramazani et al. (2007) analyzed the crystal structure of ethyl (Z)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenyl-2-propenoate, providing insights into the molecular arrangement and intermolecular interactions (Ramazani et al., 2007). Similarly, the crystallographic study by Soengas et al. (2008) on a compound with a similar structure has contributed to understanding the stereochemistry and molecular conformation in such molecules (Soengas et al., 2008).
Applications in Organic Synthesis
These compounds are often used as intermediates or precursors in the synthesis of various organic molecules. For example, Alonso et al. (2005) described an enantioselective synthesis method for a related compound, demonstrating its utility in creating optically active molecules (Alonso et al., 2005). Kurihara et al. (1991) explored the chemistry of ethyl 2-{[t-butoxycarbonyl(methyl)amino]methyl}-3-hydroxy-3-phenyl(or 3-vinyl)propionate, revealing insights into the formation of tetrahydro-1,3-oxazin-2-ones and their mechanisms (Kurihara et al., 1991).
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. The compound is a derivative of serine , an amino acid . Amino acids and their derivatives are known to influence various biological processes, including the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage .
Pharmacokinetics
Its solubility in water or 1% acetic acid, as well as in ethyl acetate and methanol , suggests that it may have good bioavailability.
properties
IUPAC Name |
ethyl 3-[3-(1,3-dioxoisoindol-2-yl)propylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O6S/c1-5-28-19(26)16(22-20(27)29-21(2,3)4)13-30-12-8-11-23-17(24)14-9-6-7-10-15(14)18(23)25/h6-7,9-10,16H,5,8,11-13H2,1-4H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMSSBGGUKFINNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CSCCCN1C(=O)C2=CC=CC=C2C1=O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-[(tert-butoxycarbonyl)amino]-3-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]sulfanyl}propanoate |
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